Enzymatic Substrate Profile for 5-Oxoprolinase: 4-Methyl-5-oxo-L-proline vs. Unsubstituted and 3-Methyl Analogs
In contrast to unsubstituted 5-oxo-L-proline (which is the canonical substrate) and the known inhibitor 3-methyl-5-oxo-L-proline, 4-methyl-5-oxo-L-proline acts as a substrate for the enzyme 5-oxoprolinase [1]. This differential substrate profile is critical for designing experiments to probe the gamma-glutamyl cycle, as 4-methyl-5-oxo-L-proline provides a means to study the pathway without the inhibitory effects observed with the 3-methyl isomer [2].
| Evidence Dimension | Enzymatic substrate vs. inhibitor classification |
|---|---|
| Target Compound Data | Substrate for 5-oxoprolinase, converted to 2-amino-4-methylpentanedioic acid |
| Comparator Or Baseline | 5-oxo-L-proline: substrate for 5-oxoprolinase; 3-methyl-5-oxo-L-proline: inhibitor of 5-oxoprolinase |
| Quantified Difference | Qualitative difference: target is substrate, while 3-methyl analog is inhibitor |
| Conditions | In vivo and in vitro 5-oxoprolinase activity assays (mouse and rat tissues) [1] |
Why This Matters
This functional distinction is crucial for researchers studying glutathione metabolism or seeking to modulate the gamma-glutamyl cycle without inhibiting 5-oxoprolinase.
- [1] Hsu, T., & Meister, A. (1985). Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs of 5-oxo-L-proline. Methods in Enzymology, 113, 468-471. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. Ligand: 4-methyl-5-oxoproline. Substrate in Enzyme-catalyzed Reactions: 4-methyl-5-oxoproline + H2O = 2-amino-4-methylpentanedioic acid. View Source
